molecular formula C22H23Cl2N7 B11109887 N-cyclohexyl-6-[(2E)-2-(2,4-dichlorobenzylidene)hydrazinyl]-N'-phenyl-1,3,5-triazine-2,4-diamine

N-cyclohexyl-6-[(2E)-2-(2,4-dichlorobenzylidene)hydrazinyl]-N'-phenyl-1,3,5-triazine-2,4-diamine

Cat. No.: B11109887
M. Wt: 456.4 g/mol
InChI Key: QRTXYSZHUPGJGE-AFUMVMLFSA-N
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Description

2,4-Dichlorobenzaldehyde 1-[4-anilino-6-(cyclohexylamino)-1,3,5-triazin-2-yl]hydrazone is a complex organic compound that belongs to the class of hydrazones Hydrazones are characterized by the presence of the functional group R1R2C=NNH2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dichlorobenzaldehyde 1-[4-anilino-6-(cyclohexylamino)-1,3,5-triazin-2-yl]hydrazone typically involves the following steps:

    Formation of 2,4-Dichlorobenzaldehyde: This can be synthesized by the chlorination of benzaldehyde using chlorine gas in the presence of a catalyst such as ferric chloride.

    Synthesis of 1-[4-anilino-6-(cyclohexylamino)-1,3,5-triazin-2-yl]hydrazine: This intermediate can be prepared by reacting 4-anilino-6-(cyclohexylamino)-1,3,5-triazine with hydrazine hydrate under reflux conditions.

    Condensation Reaction: The final step involves the condensation of 2,4-dichlorobenzaldehyde with 1-[4-anilino-6-(cyclohexylamino)-1,3,5-triazin-2-yl]hydrazine in an appropriate solvent such as ethanol or methanol, under acidic or basic conditions to yield the desired hydrazone.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2,4-Dichlorobenzaldehyde 1-[4-anilino-6-(cyclohexylamino)-1,3,5-triazin-2-yl]hydrazone can undergo various types of chemical reactions, including:

    Oxidation: The hydrazone group can be oxidized to form the corresponding azo compound.

    Reduction: The compound can be reduced to form the corresponding hydrazine derivative.

    Substitution: The chlorine atoms on the benzaldehyde ring can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium amide or thiourea.

Major Products Formed

    Oxidation: Formation of azo compounds.

    Reduction: Formation of hydrazine derivatives.

    Substitution: Formation of substituted benzaldehyde derivatives.

Scientific Research Applications

2,4-Dichlorobenzaldehyde 1-[4-anilino-6-(cyclohexylamino)-1,3,5-triazin-2-yl]hydrazone has several scientific research applications:

    Medicinal Chemistry: It can be used as a precursor for the synthesis of potential pharmaceutical agents, particularly those with antimicrobial or anticancer properties.

    Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.

    Industrial Chemistry: It can serve as an intermediate in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,4-dichlorobenzaldehyde 1-[4-anilino-6-(cyclohexylamino)-1,3,5-triazin-2-yl]hydrazone involves its interaction with specific molecular targets. The hydrazone group can form stable complexes with metal ions, which can then interact with biological macromolecules such as proteins and nucleic acids. This interaction can lead to the inhibition of enzymatic activity or disruption of cellular processes, thereby exerting its biological effects.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichlorobenzaldehyde: A precursor in the synthesis of the target compound.

    1-[4-anilino-6-(cyclohexylamino)-1,3,5-triazin-2-yl]hydrazine: An intermediate in the synthesis.

    Other Hydrazones: Compounds with similar hydrazone functional groups.

Uniqueness

The uniqueness of 2,4-dichlorobenzaldehyde 1-[4-anilino-6-(cyclohexylamino)-1,3,5-triazin-2-yl]hydrazone lies in its specific structure, which combines the properties of both 2,4-dichlorobenzaldehyde and 1-[4-anilino-6-(cyclohexylamino)-1,3,5-triazin-2-yl]hydrazine. This unique combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C22H23Cl2N7

Molecular Weight

456.4 g/mol

IUPAC Name

6-N-cyclohexyl-4-N-[(E)-(2,4-dichlorophenyl)methylideneamino]-2-N-phenyl-1,3,5-triazine-2,4,6-triamine

InChI

InChI=1S/C22H23Cl2N7/c23-16-12-11-15(19(24)13-16)14-25-31-22-29-20(26-17-7-3-1-4-8-17)28-21(30-22)27-18-9-5-2-6-10-18/h1,3-4,7-8,11-14,18H,2,5-6,9-10H2,(H3,26,27,28,29,30,31)/b25-14+

InChI Key

QRTXYSZHUPGJGE-AFUMVMLFSA-N

Isomeric SMILES

C1CCC(CC1)NC2=NC(=NC(=N2)NC3=CC=CC=C3)N/N=C/C4=C(C=C(C=C4)Cl)Cl

Canonical SMILES

C1CCC(CC1)NC2=NC(=NC(=N2)NC3=CC=CC=C3)NN=CC4=C(C=C(C=C4)Cl)Cl

Origin of Product

United States

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